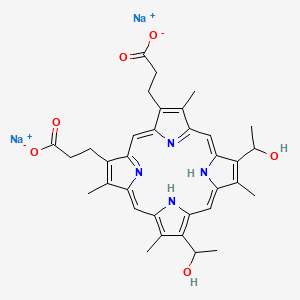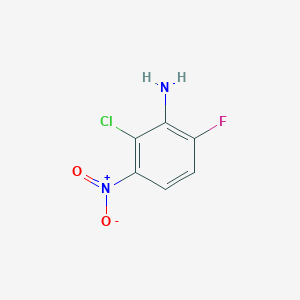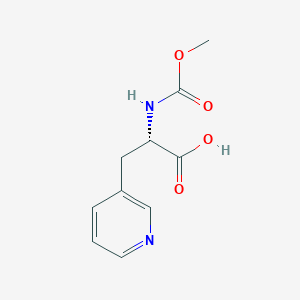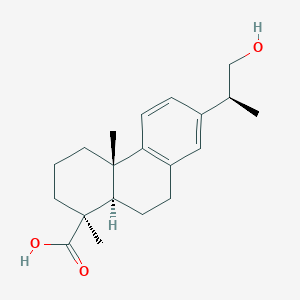
N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a hydroxy group, and an acetamide group attached to an indene ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry principles can be employed to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties and applications .
Aplicaciones Científicas De Investigación
N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its biological activity, enabling it to bind to enzymes and receptors involved in various cellular processes. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide include other cyanoacetamides and indene derivatives, such as:
- N-(2,3-Dihydro-1H-inden-5-yl)acetamide
- 1-(2,3-Dihydro-1H-inden-5-yl)ethanone
- 1H-Inden-1-ol, 2,3-dihydro-
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
N-(1-cyano-1-hydroxy-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)14-10-2-3-11-9(6-10)4-5-12(11,16)7-13/h2-3,6,16H,4-5H2,1H3,(H,14,15) |
Clave InChI |
OFFAOOLEZDEIJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)



![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)







![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)
